

Silthiofam CAS number and molecular formula lookup

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Compound of Interest		
Compound Name:	Silthiofam	
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Silthiofam: A Technical Guide for Researchers

CAS Number: 175217-20-6[1] Molecular Formula: C13H21NOSSi[1]

This technical guide provides an in-depth overview of the fungicide **Silthiofam**, designed for researchers, scientists, and professionals in drug development. It covers the chemical properties, synthesis, mechanism of action, toxicological data, and experimental protocols related to this compound.

Chemical and Physical Properties

Silthiofam is a beige powder with low solubility in water and is readily soluble in organic solvents.[2] It is classified as a thiophene fungicide and an amide fungicide.[1]



Property	Value	Reference
Molecular Weight	267.46 g/mol	[1]
Melting Point	86.1 – 88.3°C	
Vapor Pressure	0.08 Pa at 20°C	_
Water Solubility	40 mg/L at 19.5°C	_
Octanol/Water Partition Coefficient (log P)	3.72 at 19.5°C	
Hydrolysis	Rapidly hydrolyzes at pH 4 and 20°C; stable at pH 9 and 20°C.	_

Synthesis of Silthiofam

An efficient, low-cost synthesis of **Silthiofam** has been developed that proceeds in six chemical steps with an approximate 60% yield from the precursors 3-chloro-2-butanone and methyl 3-methoxyacrylate. A key feature of this route is a novel thiophene-3-carboxylate synthesis.

A detailed three-step laboratory synthesis protocol is outlined below.

Experimental Protocol: Laboratory Synthesis

Step 1: Preparation of Methyl Trimethylsilyl Propiolate

- Under a nitrogen atmosphere, add trimethylsilyl acetylene (5.6 mL, 40.0 mmol) to dry tetrahydrofuran (THF).
- Cool the mixture to -78°C.
- Slowly add n-butyllithium (27.6 mL, 44.0 mmol) and stir at -78°C for 30 minutes.
- Allow the mixture to warm to room temperature and then add methyl chloroformate (3.4 mL, 44.0 mmol).



- Stir for 2.5 hours.
- Quench the reaction by pouring the mixture into an ammonium chloride solution.
- Extract the product with diethyl ether.
- Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent in vacuo and purify the crude product by column chromatography (5% ethyl acetate/petroleum ether) to yield methyl trimethylsilyl propiolate as a yellow oily product (95.0% yield).

Step 2: Preparation of 4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxylic acid methyl ester

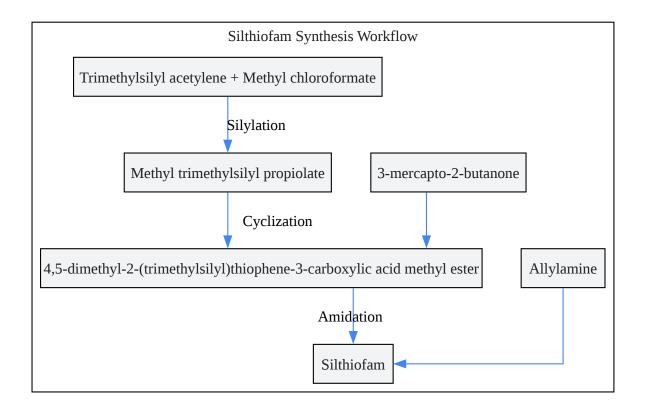
- Under a nitrogen atmosphere, add methyl trimethylsilyl propiolate (3g, 19.2mmol) and 3-mercapto-2-butanone (2.4g, 23.0mol) to dry toluene.
- Add sodium methoxide (1.0g, 19.2mmol).
- · Heat the reaction mixture to reflux for 10 hours.
- Cool the mixture to room temperature, wash with distilled water, and extract with ethyl acetate (2 x 20ml).
- Dry the organic phase over anhydrous sodium sulfate and remove the solvent in vacuo.
- Purify the crude product by column chromatography to obtain 4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxylic acid methyl ester as a yellow oily product (88.3% yield).

Step 3: Preparation of Silthiofam

- Under a nitrogen atmosphere, add 4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxylic acid methyl ester (1.0g, 4.1mmol) and allylamine (1.2 g, 20.5mmol).
- Add the catalyst 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD, 0.17g, 1.2mmol).
- Heat the reaction mixture to reflux for 48 hours.



- Cool to room temperature and remove excess allylamine under vacuum.
- Add n-hexane to the residue and heat to reflux for 2 hours.
- Cool the reaction system to allow a yellow solid to precipitate.
- Filter and dry the solid to obtain Silthiofam as a yellow powder (62.3% yield).



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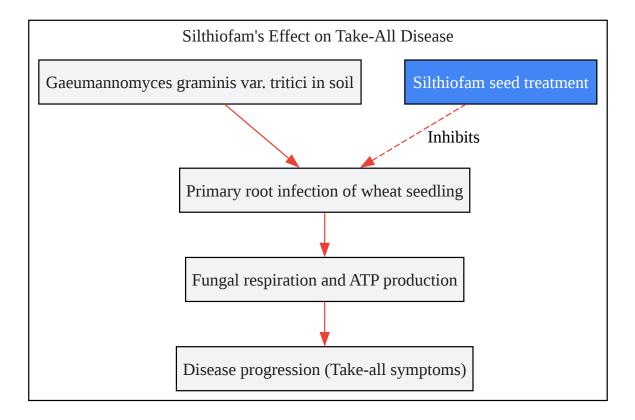
Caption: A simplified workflow for the laboratory synthesis of **Silthiofam**.

Mechanism of Action

Silthiofam is a fungicide that acts by inhibiting respiration and ATP production in sensitive pathogens. It is primarily used as a seed treatment for cereals to control the "take-all" disease



caused by the soil-borne fungus Gaeumannomyces graminis var. tritici. Research suggests that **Silthiofam** is particularly effective at controlling the primary infection of roots by the pathogen.



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Caption: Silthiofam acts by inhibiting the primary root infection of wheat by G. graminis.

Toxicological Profile

The acute toxicity of **Silthiofam** is low via oral, dermal, and inhalation routes. It is not a primary skin irritant or sensitizer but can cause mild, reversible eye irritation.



Test	Species	Result	Reference
Acute Oral LD50	Rat	> 5000 mg/kg bw	
Acute Dermal LD50	Rat	> 5000 mg/kg bw	-
Acute Inhalation LC50	Rat	> 2.8 mg/L air	-
Skin Irritation	Rabbit	Non-irritating	_
Eye Irritation	Rabbit	Mildly irritating	-
Skin Sensitization	Guinea Pig	Not a sensitizer	-

Ecotoxicology

Test	Species	Result	Duration	Reference
LC50	Lepomis macrochirus (Bluegill sunfish)	11 mg/L	96 h	
LC50	Oncorhynchus mykiss (Rainbow trout)	14 mg/L	96 h	_
EC50	Daphnia	14 mg/L	48 h	-
EbC50	Algae	6.7 mg/L	120 h	_

Efficacy and Field Studies

Silthiofam, marketed under the trade name Latitude®, has been shown to significantly control take-all disease and increase grain yield in field trials.

Experimental Protocol: Field Trial Overview

Field experiments to assess the efficacy of Silthiofam typically involve the following:

• Experimental Design: Comparison of wheat crops grown from seeds treated with **Silthiofam** versus untreated seeds in areas with a history of moderate to severe take-all infection.



 Crop Rotation: Often conducted in second or third wheat situations where take-all pressure is high.

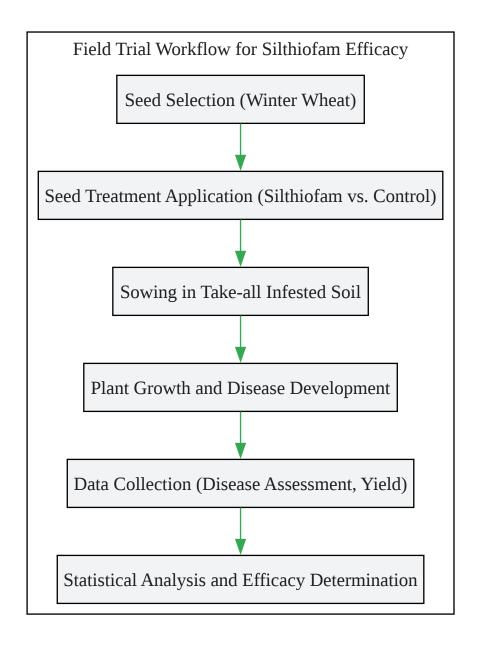
Assessments:

- Take-all incidence and severity are assessed on the roots at various growth stages.
- Autumn plant population, grain yield, specific weight, and thousand grain weight are measured.
- Results: In second wheat crops, **Silthiofam** seed treatment has been shown to increase yield by an average of 0.47 to 1.06 t/ha.

Crop Scenario	Average Yield Increase with Silthiofam	Reference
Second Wheat	0.47 t/ha	
Second Wheat	1.06 t/ha	-

It is important to note that resistance to **Silthiofam** in G. graminis var. tritici isolates has been reported, which can compromise its effectiveness. There is no cross-resistance observed between **Silthiofam** and other fungicides like tebuconazole or difenoconazole.





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References

• 1. Silthiofam | C13H21NOSSi | CID 9881821 - PubChem [pubchem.ncbi.nlm.nih.gov]



- 2. researchgate.net [researchgate.net]
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